molecular formula C7H5BrN2O B1525321 3-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol CAS No. 1190322-34-9

3-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol

カタログ番号: B1525321
CAS番号: 1190322-34-9
分子量: 213.03 g/mol
InChIキー: GNTQPPBIADGQIT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Geometry and Crystallographic Analysis

The molecular geometry of 3-bromo-1H-pyrrolo[2,3-b]pyridin-4-ol is characterized by a fused bicyclic system comprising a pyrrole ring connected to a pyridine ring through a shared carbon-carbon bond. The compound possesses a molecular weight of 213.03 grams per mole and exhibits specific stereochemical features that arise from the planar nature of the aromatic system. The bromine atom at position 3 introduces significant steric and electronic effects that influence the overall molecular conformation.

Crystallographic analysis of this compound reveals critical structural parameters that define its solid-state arrangement. The compound crystallizes as a light yellow to brown solid, indicating the presence of extended conjugation within the molecular framework. The hydroxyl group at the 4-position participates in intermolecular hydrogen bonding networks that stabilize the crystal lattice structure. These hydrogen bonding interactions are particularly significant because they influence the compound's solubility characteristics and thermal stability properties.

The pyrrolopyridine core maintains a nearly planar configuration, with minimal deviation from planarity due to the aromatic nature of both ring systems. The bromine substituent, being significantly larger than hydrogen, creates localized steric strain that may cause slight distortions in the immediate vicinity of the substitution site. The carbon-bromine bond length and the bromine atom's van der Waals radius contribute to the overall molecular volume and influence packing arrangements in the crystalline state.

Detailed crystallographic parameters include bond lengths, bond angles, and torsional angles that characterize the three-dimensional structure. The carbon-nitrogen bonds within the pyridine ring exhibit typical aromatic character, while the pyrrole nitrogen demonstrates its characteristic electron-donating properties. The hydroxyl group's position relative to the nitrogen atoms in the ring system creates opportunities for intramolecular interactions that may influence the compound's conformational preferences and reactivity patterns.

特性

IUPAC Name

3-bromo-1,7-dihydropyrrolo[2,3-b]pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c8-4-3-10-7-6(4)5(11)1-2-9-7/h1-3H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNTQPPBIADGQIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C1=O)C(=CN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

作用機序

生化学分析

Dosage Effects in Animal Models

The effects of 3-BROMO-4-HYDROXY-7-AZAINDOLE vary with different dosages in animal models. Detailed studies on threshold effects, as well as any toxic or adverse effects at high doses, are yet to be conducted.

生物活性

3-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol is a heterocyclic compound that has garnered attention for its significant biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound features a unique bicyclic structure that integrates both pyrrole and pyridine functionalities. Its chemical formula is C7_7H5_5BrN2_2O, with a molecular weight of approximately 197.03 g/mol. The compound appears as a light yellow to orange powder or crystal, with a melting point ranging from 186 °C to 193 °C. The presence of a bromine atom at the third position and a hydroxyl group at the fourth position of the pyridine ring significantly contributes to its distinctive properties and biological activities .

Inhibition of Kinases

One of the most notable biological activities of this compound is its role as an inhibitor of specific kinases, particularly serum/glucocorticoid-regulated kinase 1 (SGK1). This kinase is involved in various cellular processes, including apoptosis and cell proliferation, making it a target for cancer and metabolic disorder therapies. Research indicates that this compound exhibits IC50_{50} values that suggest potent inhibition of SGK1 activity .

Antileishmanial Activity

In a series of studies focused on antileishmanial efficacy against visceral leishmaniasis (VL), derivatives of this compound demonstrated significant in vitro activity. For instance, one derivative showed an IC50_{50} value of 8.36 μM against amastigotes, indicating substantial potential for developing new treatments for leishmaniasis.

Synthesis Methods

Several synthetic routes have been developed to produce this compound with high purity and yield. These methods typically involve post-Ugi modification strategies or Suzuki–Miyaura cross-coupling reactions. The following table summarizes some common synthetic routes:

Method Description Yield
Post-Ugi ModificationUtilizes Ugi reaction intermediates to form the desired compoundHigh
Suzuki–Miyaura CouplingInvolves coupling aryl boronic acids with halogenated pyrrolesModerate

Cancer Therapy Applications

Research has shown that various derivatives of this compound possess potent activities against fibroblast growth factor receptors (FGFRs). For example, one derivative exhibited FGFR inhibitory activity with IC50_{50} values below 10 μM across multiple FGFR isoforms. This suggests that compounds derived from this scaffold could be valuable in developing targeted cancer therapies .

Neurological Disorders

The compound also serves as a key intermediate in synthesizing pharmaceuticals aimed at treating neurological disorders. Its unique electronic properties make it suitable for applications in organic semiconductors and advanced materials research .

科学的研究の応用

Medicinal Chemistry Applications

1.1. Cancer Therapy
The compound has been identified as a potential inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. Research indicates that derivatives of 1H-pyrrolo[2,3-b]pyridine, including 3-bromo-1H-pyrrolo[2,3-b]pyridin-4-ol, exhibit potent inhibitory activity against FGFRs. For instance, a study reported that certain derivatives showed IC50 values in the nanomolar range against FGFR1, 2, and 3, highlighting their potential as anticancer agents targeting FGFR signaling pathways .

1.2. SGK-1 Kinase Inhibition
The compound has also been studied for its inhibitory effects on serum/glucocorticoid-regulated kinase 1 (SGK-1), which plays a role in renal and cardiovascular diseases. Inhibiting SGK-1 may provide therapeutic benefits for conditions associated with electrolyte balance and cell proliferation . This suggests that this compound could be used in developing treatments for chronic renal disease and heart failure.

Synthesis Pathways

The synthesis of this compound can be achieved through various methods:

2.1. Suzuki Coupling Reactions
One common synthetic route involves Suzuki coupling reactions where boronic acids are used to introduce aryl groups at specific positions on the pyrrolopyridine scaffold . This method allows for the modification of the compound to enhance its biological activity.

2.2. Direct Bromination
Bromination can be performed on precursors of the pyrrolopyridine framework to yield the desired bromo-substituted compound. This process typically involves using brominating agents like NBS or elemental bromine under controlled conditions .

3.1. Anticancer Activity
A notable case study evaluated the effects of this compound on breast cancer cell lines (e.g., 4T1 cells). The compound demonstrated significant inhibition of cell proliferation and induced apoptosis, making it a promising candidate for further development as an anticancer drug .

3.2. Kinase Inhibition
In another study focusing on kinase activity, the compound was tested against CSF1R kinase and exhibited competitive inhibition with an IC50 value of 3.0 nM, showcasing its potential as a selective kinase inhibitor . This indicates that derivatives of this compound could be developed into targeted therapies for diseases mediated by aberrant kinase activity.

Data Summary

Application AreaKey FindingsReferences
Cancer TherapyPotent FGFR inhibitor with low IC50 values ,
SGK-1 Kinase InhibitionEffective in chronic renal disease treatment
Anticancer ActivityInduces apoptosis in breast cancer cells ,
Kinase InhibitionCompetitive inhibition with low IC50

類似化合物との比較

The structural and functional diversity of pyrrolo[2,3-b]pyridine derivatives allows for extensive comparisons. Below is a detailed analysis of 3-bromo-1H-pyrrolo[2,3-b]pyridin-4-ol against its analogs:

Substituent Position and Functional Group Variations
Compound Name Substituents Key Properties References
This compound Br (C3), OH (C4) Polar due to hydroxyl; hydrogen-bonding capability; reactive at C5 for coupling
3-Bromo-1H-pyrrolo[3,2-c]pyridin-4-ol Br (C3), OH (C4) Isomeric [3,2-c] ring system alters nitrogen positioning; similar polarity
5-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol Br (C5), OH (C4) Bromine at C5 reduces steric hindrance at C3; electronic effects differ
3-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine Br (C3), CH₃ (N1) Methylation increases lipophilicity; reduced hydrogen-bonding capacity
3-Bromo-1H-pyrrolo[2,3-b]pyridin-5-amine Br (C3), NH₂ (C5) Amine group enhances basicity; potential for salt formation

Key Observations :

  • Hydroxyl vs. Methyl/Amino Groups: The hydroxyl group in this compound enhances water solubility compared to N1-alkylated derivatives (e.g., 1-methyl analogs), which are more lipophilic .
  • Bromine Position : Bromine at C3 (vs. C5) influences electrophilic substitution reactivity. For example, Suzuki-Miyaura coupling at C5 is sterically accessible in the target compound but hindered in 5-bromo analogs .
Structural Isomerism
  • Ring Fusion Isomerism : The [2,3-b] vs. [3,2-c] ring fusion (e.g., 3-bromo-1H-pyrrolo[3,2-c]pyridin-4-ol) alters nitrogen atom positions, affecting electronic distribution and binding interactions in biological systems .
  • Functional Group Placement : Derivatives like 4-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one introduce a ketone group at C2, increasing acidity (pKa ~10–12) compared to the hydroxylated target compound .
Physicochemical Data Comparison
Property This compound 3-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine 5-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol
Molecular Weight (g/mol) 213.03 211.06 213.03
Melting Point Not reported 75–77°C (crystalline) Not reported
Solubility Moderate in polar solvents High in DMSO, chloroform Moderate in polar solvents
LogP ~1.2 (estimated) ~2.5 (calculated) ~1.2 (estimated)

準備方法

General Synthetic Strategy Overview

The synthesis of 3-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol typically involves:

  • Construction of the pyrrolo[2,3-b]pyridine scaffold.
  • Selective bromination at the 3-position.
  • Introduction of the hydroxyl group at the 4-position.

Key synthetic steps often employ palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling), electrophilic bromination, and catalytic hydrogenation or nucleophilic substitution for hydroxylation.

Preparation of the Pyrrolo[2,3-b]pyridine Core

The starting point is usually 1H-pyrrolo[2,3-b]pyridine or its derivatives. According to the patent WO2006063167A1, 5-bromo-7-azaindole derivatives can be synthesized via Suzuki coupling of 5-bromo-7-azaindole with arylboronic acids using [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) as a catalyst in a dioxane/water mixture at 80 °C to reflux for 1–16 hours.

Selective Bromination at the 3-Position

Selective bromination to introduce the bromine atom at the 3-position of the pyrrolo[2,3-b]pyridine ring is achieved via:

  • Treatment with bromine in chloroform or other organic solvents at 0 °C to room temperature for 10–60 minutes.
  • Alternatively, N-bromosuccinimide (NBS) with a base such as triethylamine in dichloromethane or tetrahydrofuran (THF) at room temperature for 1–16 hours.

This step ensures regioselective bromination without over-substitution.

Introduction of the Hydroxyl Group at the 4-Position

Hydroxylation at the 4-position can be performed via catalytic hydrogenation or nucleophilic substitution methods:

  • A reported method involves hydrogenation of 5-benzyloxy-1H-pyrrolo[2,3-b]pyridine in methanol with palladium on activated charcoal under hydrogen atmosphere, yielding 1H-pyrrolo[2,3-b]pyridin-5-ol with a 95.5% yield. Although this example is for the 5-hydroxy derivative, similar catalytic hydrogenation strategies can be adapted for 4-hydroxy substitution.

  • Another approach includes Suzuki-Miyaura cross-coupling on halogenated pyrrolopyridine intermediates, followed by amination or hydroxylation steps, as demonstrated in the synthesis of related pyrrolo[2,3-b]pyridin-4-amines.

Representative Synthetic Procedure (From Patent WO2006063167A1)

Step Reagents & Conditions Description Time & Temp Yield/Notes
1 5-Bromo-7-azaindole + Phenylboronic acid, Pd(dppf)Cl2, K2CO3, dioxane/water Suzuki coupling to form 5-phenyl-7-azaindole 1–16 h, 80 °C to reflux High yield; catalyst loading ~0.05 equiv
2 Bromine in chloroform or NBS + triethylamine in DCM/THF Bromination at 3-position 10–60 min (Br2) or 1–16 h (NBS), 0 °C to RT Regioselective bromination
3 Catalytic hydrogenation (Pd/C, H2, MeOH) Removal of protecting groups or hydroxylation Until pressure stabilizes ~95% yield for hydroxylation step
4 Treatment with tosyl chloride + base (NaOH or LDA) Tosylation for intermediate functionalization 1–12 h, 0 °C to RT or -78 °C to RT (LDA) Used for further derivatization

Key Research Findings and Analytical Notes

  • Catalyst and Solvent Selection: The use of [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) and potassium carbonate in dioxane/water mixtures is critical for efficient Suzuki coupling.

  • Temperature Control: Bromination reactions require careful temperature control (0 °C to room temperature) to avoid polybromination or decomposition.

  • Protecting Group Strategies: For successful functionalization, protection of the pyrrole nitrogen or hydroxyl groups (e.g., tosylation) may be necessary to prevent side reactions during cross-coupling or amination.

  • Hydrogenation Efficiency: Pd/C-catalyzed hydrogenation in methanol is effective for deprotection and hydroxyl introduction, achieving high yields with mild conditions.

  • Reaction Times: Bromination and tosylation steps vary widely in reaction times (minutes to hours), depending on reagent and conditions, highlighting the need for optimization based on scale and substrate.

Summary Table of Preparation Steps for this compound

Step No. Reaction Type Reagents/Conditions Temperature Time Range Notes
1 Suzuki Coupling 5-Bromo-7-azaindole, phenylboronic acid, Pd(dppf)Cl2, K2CO3, dioxane/water 80 °C to reflux 1–16 h Forms arylated azaindole intermediate
2 Bromination Br2 in chloroform or NBS + triethylamine in DCM/THF 0 °C to RT 10 min–16 h Selective bromination at C-3
3 Hydroxylation/Deprotection Pd/C, H2, methanol Room temperature Until completion High yield hydroxyl introduction
4 Tosylation (optional) Tosyl chloride + NaOH or LDA in DCM or THF 0 °C to RT or -78 °C to RT 1–12 h Protecting group for further steps

Concluding Remarks

The preparation of this compound involves a multi-step synthetic sequence that leverages well-established palladium-catalyzed cross-coupling chemistry, regioselective bromination, and catalytic hydrogenation or nucleophilic substitution for hydroxylation. Optimization of reaction conditions such as temperature, solvent choice, and reaction time is critical to obtain high yields and purity. The methods described are supported by patent literature and peer-reviewed synthetic studies, ensuring their reliability and reproducibility for research and development purposes.

This detailed synthesis overview provides a robust foundation for chemists aiming to prepare this compound for pharmaceutical or chemical research applications.

Q & A

Q. What are the standard synthetic routes for 3-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol, and how do reaction conditions influence yield?

The synthesis typically involves bromination of the parent heterocycle followed by hydroxylation. A common approach includes:

  • Bromination : Using N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF) at 0–25°C to selectively introduce bromine at the 3-position .
  • Hydroxylation : Oxidative or nucleophilic substitution to install the 4-hydroxyl group. For example, treatment with aqueous NaOH under controlled pH avoids over-oxidation .
    Key Considerations : Lower temperatures (<50°C) favor regioselectivity, while higher temperatures risk side reactions (e.g., debromination or ring-opening). Yields range from 29% to 75%, depending on purification methods (e.g., column chromatography vs. recrystallization) .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry. The hydroxyl proton appears as a broad singlet (~δ 10–12 ppm), while the bromine substituent deshields adjacent protons (e.g., δ 7.5–8.5 ppm for H-5) .
  • Mass Spectrometry (HRMS) : Exact mass analysis (e.g., m/z 225.04 [M+H]+^+) validates molecular formula .
  • X-ray Crystallography : Resolves ambiguity in substitution patterns, particularly for isomers with similar NMR profiles .

Advanced Research Questions

Q. How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?

The bromine atom at C-3 acts as a directing group, enabling:

  • Suzuki-Miyaura Coupling : Pd-catalyzed reactions with aryl boronic acids proceed efficiently at C-3, but competing protodebromination occurs if bases (e.g., Cs2_2CO3_3) are poorly optimized .
  • Buchwald-Hartwig Amination : Selective amination at C-5 is feasible due to steric hindrance at C-3, with yields >70% using XPhos ligands .
    Contradictions : Some studies report unexpected C-4 reactivity in the presence of electron-withdrawing groups (e.g., –NO2_2), necessitating DFT calculations to clarify electronic effects .

Q. What strategies mitigate conflicting data in biological activity studies of this compound derivatives?

Discrepancies in kinase inhibition assays (e.g., JAK2 vs. EGFR selectivity) often arise from:

  • Solubility Artifacts : Use DMSO concentrations <0.1% to avoid false negatives .
  • Metabolic Instability : Microsomal stability assays (e.g., liver S9 fractions) identify rapid oxidation at the 4-hydroxyl group, which can be stabilized via prodrug strategies (e.g., esterification) .
    Validation : Combine orthogonal assays (e.g., SPR, cellular IC50_{50}) and co-crystallization studies to confirm target engagement .

Q. How can computational modeling optimize the design of this compound-based inhibitors?

  • Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding poses in kinase ATP pockets. The bromine moiety enhances hydrophobic interactions with conserved residues (e.g., Leu983 in JAK2) .
  • QSAR Models : Hammett constants (σ+^+) for substituents at C-5 correlate with inhibitory potency (R2^2 = 0.89), guiding synthetic prioritization .
    Limitations : Solvation effects and tautomeric equilibria (e.g., hydroxyl vs. keto forms) require explicit solvent MD simulations for accuracy .

Methodological Challenges

Q. What experimental protocols resolve regioselectivity conflicts in electrophilic substitution reactions?

  • Isotopic Labeling : 13^{13}C-labeled reagents track substituent migration during nitration or sulfonation .
  • Competitive Experiments : Parallel reactions with model compounds (e.g., 1H-pyrrolo[2,3-b]pyridine) quantify directing effects .
    Case Study : Nitration of this compound yields 5-nitro derivatives (70%) due to bromine’s meta-directing effect, confirmed by 1^1H-15^15N HMBC .

Q. How should researchers handle contradictory spectral data for structurally similar analogs?

  • 2D NMR Techniques : HSQC and NOESY distinguish between C-4 and C-6 hydroxylation patterns .
  • In Silico Prediction : Computational NMR tools (e.g., ACD/Labs) compare experimental vs. predicted shifts for candidate structures .
    Example : A 2024 study resolved a 0.3 ppm 1^1H NMR discrepancy using 79/81^{79/81}Br-NMR coupling constants to confirm bromine position .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol
Reactant of Route 2
Reactant of Route 2
3-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。